

# Basis for the ADI and Toxicological Profile

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## Compound Focus: Bioresmethrin

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The table below summarizes the key data and primary studies used to establish the **Bioresmethrin** ADI:

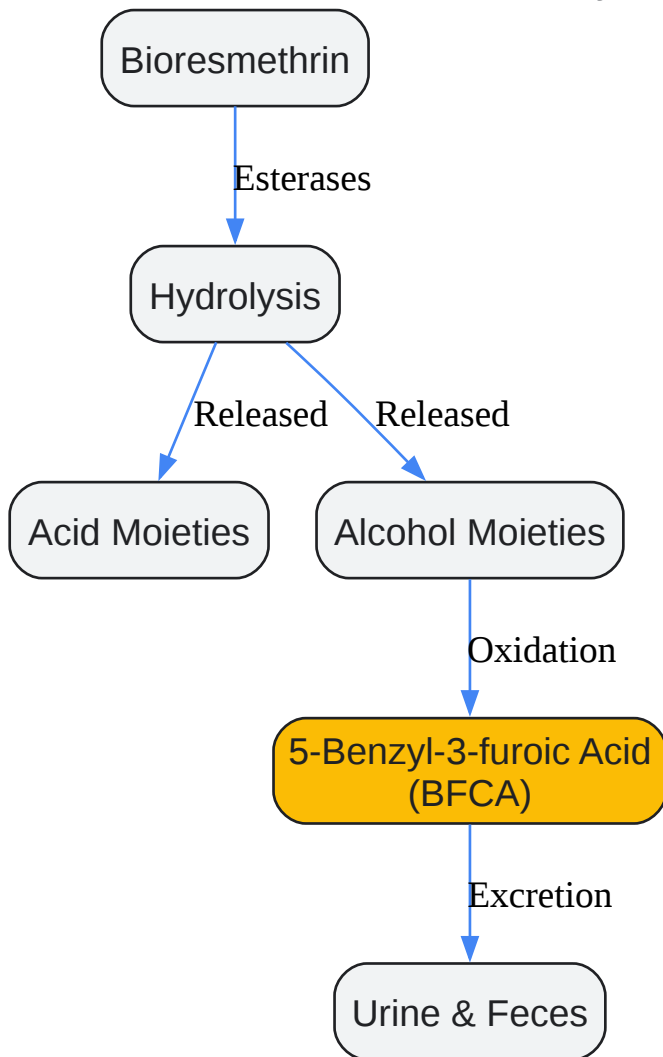
Assessment Factor	Value	Details
Current ADI	0.03 mg/kg bw	Established based on a 1991 assessment [1].
Toxicological Basis	Mild liver toxicity	Increased relative liver weight, discolouration, hepatocellular hypertrophy, and fatty vacuolisation (steatosis) [1].
Critical Study	2-year dietary study in rats	Identified a NOEL of <b>3 mg/kg bw/day</b> [1].
Safety Factor	100	Standard factor accounting for interspecies (x10) and intraspecies (x10) variation [1].
Previous ADI (1975)	0.3 mg/kg bw	Based on a higher NOEL of 30 mg/kg bw/day from a medium-term rat study [1].

**Bioresmethrin** exhibits low acute oral and dermal toxicity and is not a skin sensitizer [1]. Long-term studies show no evidence of carcinogenicity or genotoxicity. Reproductive and developmental studies in rats and rabbits found no adverse effects on reproduction or fetal development [1]. Neurotoxic effects were observed only at extremely high doses not relevant to human exposure levels [1].

## Metabolism and Key Metabolite

The primary metabolic pathway for **Bioresmethrin** involves rapid absorption, hydrolysis of the ester bond, and oxidation. The major metabolite is **5-Benzyl-3-furoic Acid (BFCA)** [1] [2].

Bioresmethrin Metabolic Pathway



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**Bioresmethrin** is metabolized primarily to BFCA before excretion.

This metabolite, **BFCA**, is responsible for most of the nervous system toxicity observed in mammals from **Bioresmethrin** exposure, though this occurs at doses far above the NOEL used to establish the ADI [1].

## Experimental Protocol for Key Studies

The ADI for **Bioresmethrin** is primarily derived from chronic toxicity studies. The core methodology for the pivotal 2-year rat study is outlined below.

- **Test System:** Laboratory rats (specific strain not detailed in sources).
- **Test Substance:** **Bioresmethrin**.
- **Route of Administration:** Dietary administration (mixed into feed).
- **Dose Groups:** Multiple dose groups, including a control group receiving no test substance.
- **Duration:** 2 years (chronic exposure).
- **Key Observations and Measurements:**
  - Daily clinical observations for signs of ill health.
  - Regular body weight and food consumption measurements.
  - Hematology and clinical chemistry at study termination.
  - Gross necropsy and detailed histopathological examination of organs and tissues, with special attention to the liver [1].
- **Data Analysis:**
  - The **No-Observed-Effect Level (NOEL)** is identified as the highest dose at which no statistically or biologically significant adverse effects are observed compared to the control group. For **Bioresmethrin**, this was **3 mg/kg bw/day** [1].
  - The **ADI** is then calculated by applying a safety factor to the NOEL: **ADI = NOEL / Safety Factor**. Thus,  $3 \text{ mg/kg bw/day} \div 100 = 0.03 \text{ mg/kg bw/day}$  [1].

## Summary

**Bioresmethrin** has a well-established ADI of 0.03 mg/kg bw based on a robust, long-term animal study. Its primary toxicological target is the liver, and its key neurotoxic metabolite, BFCA, is well-characterized.

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## References

1. Bioresmethrin | Australian Drinking Water Guidelines - NHMRC [[guidelines.nhmrc.gov.au](https://www.nhmrc.gov.au/guidelines)]

2. 356. Bioresmethrin (Pesticide residues in food [inchem.org])

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